MRS1845

Store-operated calcium entry Dihydropyridine pharmacology HL-60 leukemia model

Researchers studying store-operated calcium entry (SOCE) face a critical tool gap: classical DHPs (e.g., nitrendipine) are >1000-fold L-type-selective, while imidazole-based SOC blockers (e.g., SKF96365) paradoxically release intracellular calcium stores. MRS1845 is the evidence-supported solution. • SOC IC50 = 1.7 µM (HL-60 cells); L-type Cav1 IC50 = 2.1 µM - a balanced ratio (~0.8) enabling SOC interrogation without cardiovascular depression [in vivo verified at 30 µM IP] • N-Propargyl (terminal alkyne) substituent enables CuAAC click chemistry for target engagement, localization imaging, and ORAI1 interactome profiling - a feature absent in all N-alkyl analogs • Does not trigger parasitic intracellular Ca²⁺ release, unlike imidazole-based SOC inhibitors • Benchmark compound for the N-alkyl nitrendipine SAR series; validated in retinal slice electrophysiology and trauma-hemorrhagic shock models

Molecular Formula C21H22N2O6
Molecular Weight 398.4 g/mol
CAS No. 544478-19-5
Cat. No. B1662596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRS1845
CAS544478-19-5
SynonymsAlternative Name: N-Propylargylnitrendipine
Molecular FormulaC21H22N2O6
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CC#C)C
InChIInChI=1S/C21H22N2O6/c1-6-11-22-13(3)17(20(24)28-5)19(18(14(22)4)21(25)29-7-2)15-9-8-10-16(12-15)23(26)27/h1,8-10,12,19H,7,11H2,2-5H3
InChIKeyBITHABUTZRAUGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRS1845 Chemical & Pharmacological Identity


MRS1845 (N-Propargylnitrendipine) is a synthetic 1,4-dihydropyridine (DHP) derivative that functions as a store-operated calcium (SOC) channel inhibitor and ORAI1 antagonist [1]. Unlike classical DHPs developed as L-type voltage-gated calcium channel blockers, MRS1845 exhibits a balanced dual inhibitory profile at both SOC channels (IC50 = 1.7 µM in HL-60 leukemia cells) and L-type Cav1 channels (IC50 = 2.1 µM in GH4C1 rat pituitary cells), with an SOC/L-type potency ratio of approximately 0.8 [1]. The compound contains an N-propargyl (terminal alkyne) substituent that distinguishes it structurally from close N-alkyl analogs and enables bioorthogonal click chemistry applications [1][2].

Why MRS1845 Cannot Be Replaced by Generic DHP Blockers


Classical dihydropyridine calcium channel blockers such as nitrendipine and nifedipine are highly L-type-selective, with SOC/L-type potency ratios exceeding 1000, making them unsuitable for experiments requiring SOC channel interrogation without profound L-type channel engagement [1]. Even the closest N-alkyl analogs of MRS1845—differing only in the N-substituent—exhibit significantly different SOC inhibitory potencies, spanning from 1.7 µM (propargyl) to 28 µM (benzyl), demonstrating that minor structural changes produce large functional consequences [1]. Critically, MRS1845 does not cause the paradoxical release of intracellular calcium stores that plagues imidazole-based SOC channel blockers such as SKF96365 and clotrimazole, a property shared only with N-substituted DHPs [1]. These quantitative and qualitative differences mean that substituting a generic DHP or SOC inhibitor for MRS1845 will alter experimental outcomes in both potency and mechanism.

MRS1845 Quantitative Differentiation Evidence


SOC Channel Inhibitory Potency vs. N-Alkyl Analogs

Within the N-substituted nitrendipine series, the N-propargyl derivative MRS1845 is the most potent SOC channel inhibitor. Direct comparison from a single structure-activity relationship study shows MRS1845 (IC50 = 1.7 ± 1.3 µM) surpasses N-methyl (MRS1844, IC50 = 2.6 ± 1.1 µM), N-ethyl (IC50 = 6 µM), N-allyl (IC50 = 6.8 ± 1.8 µM), and N-benzyl (IC50 = 28 µM) analogs [1]. All measurements were performed under identical conditions in HL-60 leukemia cells using ATP (10 µM)-elicited release of IP3-sensitive calcium stores followed by DHP addition to quantify inhibition of capacitative Ca2+ influx [1].

Store-operated calcium entry Dihydropyridine pharmacology HL-60 leukemia model

Dual SOC/L-Type Channel Profile vs. Nitrendipine

MRS1845 exhibits a fundamentally different channel selectivity profile from the parent compound nitrendipine. In the same study, nitrendipine (compound 6) inhibited L-type channels with an IC50 of 0.003 ± 0.001 µM but required 3.3 ± 1.2 µM to inhibit SOC channels, yielding an SOC/L-type potency ratio of 1100 (i.e., 1100-fold L-type selectivity) [1]. In contrast, MRS1845 (compound 35) inhibited L-type channels with an IC50 of 2.1 ± 0.2 µM and SOC channels with an IC50 of 1.7 ± 1.3 µM, producing an SOC/L-type ratio of 0.8—meaning it is nearly equipotent at both channel types [1]. This represents a >1300-fold shift in selectivity relative to nitrendipine.

Calcium channel selectivity L-type voltage-gated calcium channel SOC/L-type potency ratio

In Vivo Neutrophil Priming & Lung Injury in Hemorrhagic Shock

MRS1845 demonstrates in vivo efficacy in a rat model of traumatic hemorrhagic shock without hemodynamic side effects. Rats subjected to laparotomy plus hemorrhage (MAP 30–40 mmHg × 90 min) received MRS1845 (30 µM, IP) or vehicle at laparotomy. MRS1845 significantly reduced post-shock polymorphonuclear neutrophil (PMN) CD11b expression from 397 ± 93 to 268 ± 39 mean fluorescence units (P < 0.05) and decreased lung permeability measured by Evans Blue dye leak from 8.1 ± 1.9% to 3.4 ± 0.1% (P < 0.05) [1]. Critically, MRS1845 had no effect on blood pressure or shed blood volume required to achieve shock (26 ± 2 mL/kg vs. 27 ± 3 mL/kg, NS) [1]. In vitro, MRS1845 caused dose-dependent suppression of PMN chemotaxis with an IC50 of 30 µM [1].

Neutrophil immunology Acute lung injury Hemorrhagic shock model SOCE in inflammation

Separation of SOCE from Voltage-Gated Ca2+ Entry in Retina

MRS1845 functionally distinguishes store-operated Ca2+ entry (SOCE) from voltage-operated Ca2+ entry in an intact native tissue preparation. In simultaneously recorded retinal cones and postsynaptic horizontal cells, application of MRS1845 (5–10 µM) produced an approximately 40% reduction in light-evoked postsynaptic currents in photopic horizontal cells without affecting the light responses or voltage-operated Ca2+ currents in the cones themselves [1]. This pharmacological dissection demonstrates that MRS1845 can silence SOCE-dependent neurotransmission while leaving voltage-gated Ca2+ channel function intact in a physiologically relevant neural circuit [1].

Retinal neurobiology Calcium imaging Synaptic transmission Photoreceptor physiology

Click Chemistry-Ready Alkyne Handle vs. Non-Propargyl Analogs

MRS1845 possesses an N-propargyl (terminal alkyne) group on the dihydropyridine ring, a structural feature absent in the N-methyl analog MRS1844, the N-ethyl, N-allyl, N-benzyl analogs, and the parent compound nitrendipine (which is N-unsubstituted) [1]. This terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, allowing MRS1845 to be conjugated to azide-bearing fluorescent dyes, biotin tags, or solid supports for target identification, cellular localization, and pull-down experiments [2]. No other N-substituted nitrendipine analog in the Harper et al. (2003) series offers this bioorthogonal handle.

Click chemistry CuAAC conjugation Chemical probe development Bioorthogonal chemistry

MRS1845 Application Scenarios


SAR Studies with the Most Potent DHP SOC Inhibitor

For medicinal chemistry programs optimizing dihydropyridine-based SOC channel inhibitors, MRS1845 serves as the benchmark compound within the N-alkyl nitrendipine series. Its IC50 of 1.7 µM at SOC channels, confirmed in HL-60 cells, represents the potency ceiling for this chemotype [1]. Direct comparative data against MRS1844 (2.6 µM), N-ethyl (6 µM), N-allyl (6.8 µM), and N-benzyl (28 µM) analogs provide a complete reference dataset for rational design [1]. Purchasing MRS1845 rather than less potent analogs ensures that the highest-activity compound anchors the SAR series.

In Vivo Sterile Inflammation & Ischemia-Reperfusion with Hemodynamic Safety

MRS1845 is uniquely supported by in vivo efficacy data in a clinically relevant trauma-hemorrhagic shock model. At 30 µM IP, it reduced PMN CD11b expression by 32% and lung vascular permeability by 58% compared to vehicle, without altering blood pressure or the volume of shed blood required to induce shock [2]. This hemodynamic neutrality—attributable to its balanced SOC/L-type potency ratio of 0.8 [1]—distinguishes MRS1845 from highly L-type-selective DHPs such as nitrendipine (SOC/L-type ratio = 1100), which would cause cardiovascular depression at concentrations needed for SOC channel blockade. For in vivo inflammation models, MRS1845 is the evidence-supported choice.

Isolating SOCE from Voltage-Gated Ca2+ Entry in Native Tissue

MRS1845 has been validated in a retinal slice preparation where it selectively suppressed SOCE-dependent neurotransmission (approximately 40% reduction in light-evoked postsynaptic currents) while completely sparing voltage-operated Ca2+ currents and light responses in simultaneously recorded photoreceptors [3]. This functional selectivity in an intact neural circuit makes MRS1845 the tool of choice for neuroscientists seeking to dissect SOCE contributions to synaptic signaling without confounding effects on voltage-gated calcium channels.

Chemical Biology Probe via Terminal Alkyne Click Chemistry

The N-propargyl substituent of MRS1845 provides a terminal alkyne group suitable for CuAAC click chemistry, a feature absent in all other N-alkyl nitrendipine analogs (MRS1844, N-ethyl, N-allyl, N-benzyl) and the parent nitrendipine [1][4]. This enables conjugation to azide-functionalized reporters (fluorophores, biotin, affinity matrices) for target engagement studies, cellular localization imaging, and ORAI1 interactome profiling. Researchers who require both pharmacological SOC channel inhibition and a bioorthogonal conjugation handle within the same molecule should procure MRS1845 rather than purchasing a separate SOC inhibitor plus an unrelated click probe.

Technical Documentation Hub

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35 linked technical documents
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